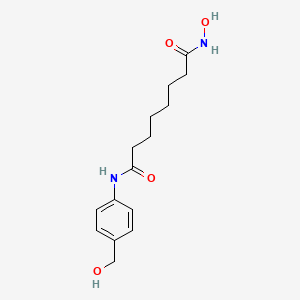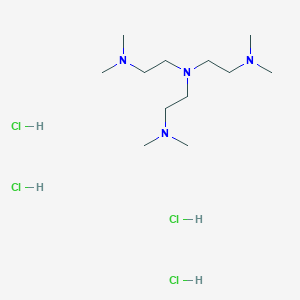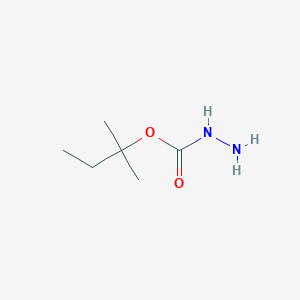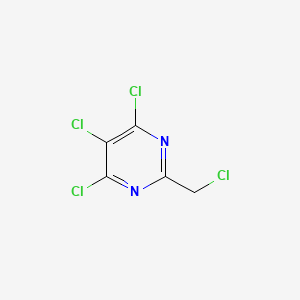![molecular formula C15H12O2 B14753929 5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
5-[(E)-2-phenylethenyl]-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-2-phenylethenyl]-1,3-benzodioxole is an organic compound with the molecular formula C14H12O2 It is characterized by a benzodioxole ring fused with a phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-phenylethenyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with a phenylethenyl derivative under specific conditions. One common method includes the use of a palladium-catalyzed Heck reaction, where 1,3-benzodioxole is reacted with styrene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-2-phenylethenyl]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
5-[(E)-2-phenylethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-[(E)-2-phenylethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-2-phenylethenyl]-1,3-benzodioxole
- 3-[(E)-2-phenylethenyl]-1,3-benzodioxole
- 4-[(E)-2-phenylethenyl]-1,3-benzodioxole
Uniqueness
5-[(E)-2-phenylethenyl]-1,3-benzodioxole is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .
Eigenschaften
Molekularformel |
C15H12O2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
5-[(E)-2-phenylethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H12O2/c1-2-4-12(5-3-1)6-7-13-8-9-14-15(10-13)17-11-16-14/h1-10H,11H2/b7-6+ |
InChI-Schlüssel |
IHBMGIUAQDCALO-VOTSOKGWSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


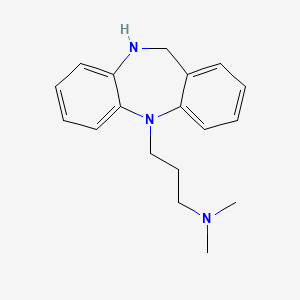

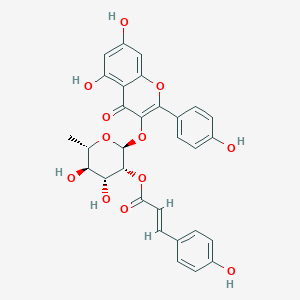
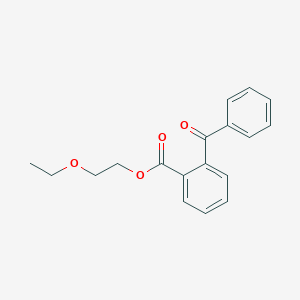
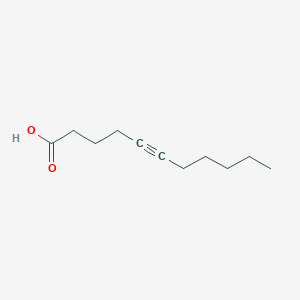
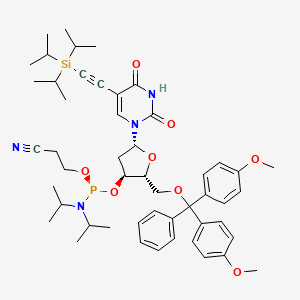

![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
